PWT33597 is classified as a PI3K inhibitor, which is a category of drugs that interfere with the PI3K signaling pathway—a pathway often dysregulated in cancer. This compound has been synthesized through modifications of ZSTK47 to enhance its pharmacological properties. The development of PWT33597 highlights the ongoing research into targeted therapies that can effectively manage cancer by disrupting specific molecular pathways involved in tumor growth .
The synthesis of PWT33597 involves several key steps aimed at improving its pharmacokinetic and pharmacodynamic properties. Initially derived from ZSTK47, the synthetic route includes:
These methods ensure that PWT33597 can be produced at scale for clinical trials while maintaining high purity levels necessary for therapeutic applications .
PWT33597's molecular structure is characterized by specific modifications that enhance its binding affinity to the PI3K alpha isoform. The compound features a complex arrangement that allows it to interact selectively with the catalytic subunit p110α of class I PI3Ks. This interaction inhibits the conversion of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, thereby disrupting downstream signaling pathways critical for cell survival and proliferation.
PWT33597 undergoes several chemical reactions that are crucial for its mechanism of action:
These reactions illustrate how PWT33597 exerts its therapeutic effects by targeting specific biochemical pathways associated with tumor growth .
PWT33597 operates primarily through its interaction with the PI3K enzyme family. The binding process involves:
Preclinical studies have shown that this compound can significantly suppress cell proliferation across various cancer cell lines, including breast and prostate cancers .
The favorable physical and chemical properties contribute to its potential effectiveness as an anticancer agent .
PWT33597 is primarily being investigated for its applications in oncology as a therapeutic agent against:
Ongoing clinical trials are assessing its efficacy both as a monotherapy and in combination with other treatment modalities to enhance patient outcomes in advanced cancers .
PWT33597 (also known as VDC-597) is an orally bioavailable, small-molecule dual inhibitor targeting phosphatidylinositide 3-kinase alpha (PI3Kα) and the mammalian target of rapamycin (mTOR) kinase. It represents a strategic approach in targeted cancer therapy, designed to simultaneously disrupt two pivotal nodes in the PI3K/AKT/mTOR signaling cascade—a pathway frequently hyperactivated in human malignancies and associated with tumor growth, survival, and therapeutic resistance [2] [7] [9].
The PI3Kα isoform plays a critical role in oncogenesis, with PIK3CA (encoding p110α) being one of the most frequently mutated genes in solid tumors, including breast, endometrial, and colorectal cancers. mTOR, a serine/threonine kinase downstream of PI3K, exists in two complexes (mTORC1 and mTORC2) that collectively regulate protein synthesis, metabolism, and cell proliferation. Crucially, inhibition of mTORC1 alone triggers compensatory feedback loops via IRS-1 and IGF-1R that reactivate PI3K and AKT, thereby diminishing therapeutic efficacy. By concurrently inhibiting PI3Kα and mTOR, PWT33597 aims to achieve deeper and more durable pathway suppression, preventing this escape mechanism and inducing tumor cell apoptosis [3] [6] [9].
PWT33597 emerged from efforts to overcome limitations of first-generation PI3K inhibitors (e.g., wortmannin, LY294002) and rapalogs (mTORC1 inhibitors). Early dual inhibitors like PI-103 demonstrated proof-of-concept but suffered from poor pharmacokinetics. PWT33597 was developed by Pathway Therapeutics to optimize target selectivity, metabolic stability, and oral bioavailability. Preclinical data highlighted its balanced inhibition profile—targeting PI3Kα (IC~50~ = 19 nM) and mTOR (IC~50~ = 14 nM) with minimal off-target effects on other lipid kinases, protein kinases, or pharmacologically relevant targets. This precision was engineered to maximize antitumor efficacy while reducing toxicity, positioning it as a candidate for tumors with PIK3CA mutations, PTEN loss, or mTOR dependency [2] [7] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9